Ru(bpm)3(PF6)2

Description

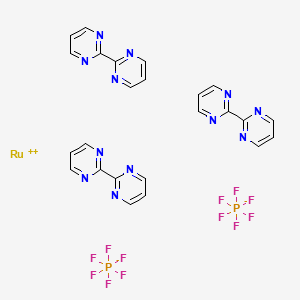

Ru(bpm)₃(PF₆)₂ (tris(2,2′-bipyrimidine)ruthenium(II) hexafluorophosphate) is a coordination complex featuring a central Ru(II) ion coordinated to three bpm (2,2′-bipyrimidine) ligands, with two hexafluorophosphate (PF₆⁻) counterions balancing the charge. Its octahedral geometry arises from the six nitrogen atoms donated by the bpm ligands. Key properties include:

Properties

Molecular Formula |

C24H18F12N12P2Ru |

|---|---|

Molecular Weight |

865.5 g/mol |

IUPAC Name |

2-pyrimidin-2-ylpyrimidine;ruthenium(2+);dihexafluorophosphate |

InChI |

InChI=1S/3C8H6N4.2F6P.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;2*1-7(2,3,4,5)6;/h3*1-6H;;;/q;;;2*-1;+2 |

InChI Key |

WGCZQVVEQALTTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |

Origin of Product |

United States |

Mechanism of Action

Ru(bpm)3(PF6)2 exerts its effects through its ability to undergo redox reactions, facilitating electron transfer processes.

The compound interacts with molecular targets such as DNA, proteins, and other biomolecules, influencing their redox states and biological functions.

Molecular Targets and Pathways:

The compound targets specific redox-active sites in biomolecules, altering their activity and function.

It can modulate signaling pathways involved in cellular processes, such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Ruthenium(II) Complexes

Ligand-Based Structural Variations

Ru(II) polypyridyl complexes with ligands such as bpy (2,2′-bipyridine), bpz (2,2′-bipyrazine), and tpy (2,2′:6′,2″-terpyridine) are structurally analogous to Ru(bpm)₃(PF₆)₂ but exhibit distinct electronic and functional behaviors due to ligand modifications:

| Property | Ru(bpm)₃(PF₆)₂ | Ru(bpy)₃(PF₆)₂ | Ru(bpz)₃(PF₆)₂ | Ru(tpy)(bpy)(Hmte)₂ |

|---|---|---|---|---|

| Ligand Type | Bipyrimidine (bpm) | Bipyridine (bpy) | Bipyrazine (bpz) | Terpyridine (tpy) + Bipyridine |

| Ru–N Bond Length (Å) | 2.05–2.06 | 2.05–2.06 | 2.05–2.06 | Not reported |

| π/σ Bond Strength | Moderate π, strong σ | Strong π, weak σ | Weak π, strongest σ | Dominant π (tpy/bpy) |

| Photostability | Low (Φ = 0.07–0.10) | Moderate (Φ = 0.05) | High (Φ < 0.01) | Φ = 0.070 (Hmte loss) |

Key Observations :

- Despite nearly identical Ru–N bond lengths across the series, ligand π-accepting and σ-donating abilities significantly influence photochemical stability. Ru(bpm)₃(PF₆)₂ exhibits higher ligand substitution quantum yields (Φ) compared to Ru(bpy)₃(PF₆)₂ or Ru(bpz)₃(PF₆)₂, making it less photostable .

- The tpy/bpy hybrid complex in shows photosubstitution activity (Φ = 0.070) under 520 nm light, releasing cytotoxic aqua species, a mechanism absent in Ru(bpm)₃(PF₆)₂ .

Photophysical and Catalytic Properties

Emission and Excited-State Behavior

| Complex | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (τ) | Application |

|---|---|---|---|---|

| Ru(bpm)₃(PF₆)₂ | Not reported | – | – | Photocatalysis |

| Ir(pq)₂(bpm) | 687 | 1.03% | 12 ns | Energy transfer catalysis |

| Ru(bpy)₂(bpm)PdCl₂₂ | – | – | – | Suzuki-Miyaura coupling |

| Ru(bpz)₃₂ | – | – | – | Reductive quenching |

Key Observations :

- Ru(bpm)₃(PF₆)₂’s lack of emission data contrasts with Ir(III)-bpm complexes, which exhibit low quantum yields (1.03%) due to electronic repulsion from bpm’s lone pairs .

- In photoredox catalysis, Ru(bpz)₃₂ operates via reductive quenching, whereas [Ru(phen)₃]Cl₂ uses oxidative quenching, impacting reaction selectivity .

Key Observations :

- Cytotoxicity in Ru(II) complexes often correlates with ligand lipophilicity and cellular uptake. Bulkier ligands (e.g., i-Hdiqa in ) enhance uptake, leading to photoactivated toxicity .

- Ru(bpm)₃(PF₆)₂ lacks cytotoxic activity, likely due to poor cellular penetration or inertness in biological conditions .

Photocatalysis

- Ru(bpm)₃(PF₆)₂ : Used in energy transfer reactions but less studied compared to Ir(III)-bpm bimetallics, which show efficient Suzuki-Miyaura coupling under blue light (45 W LED) .

- Ru(bpy)₃₂ : A benchmark in dye-sensitized solar cells (DSSCs), achieving higher efficiency (8–10%) than bpz or bpm analogs due to optimal MLCT transitions .

Materials Science

- Ru(bpm)₃(PF₆)₂ : Serves as a precursor for photostable dyes, though its ligand loss propensity limits utility compared to Ru(bpz)₃(PF₆)₂ .

Biological Activity

Ruthenium complexes, particularly those containing polypyridyl ligands like Ru(bpm)₃(PF₆)₂, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer properties. This article provides an in-depth examination of the biological activity of Ru(bpm)₃(PF₆)₂, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Structure and Properties

Ru(bpm)₃(PF₆)₂ is a ruthenium(II) complex where bpm denotes 2,2'-bipyrimidine. The hexafluorophosphate (PF₆)₂ counterions enhance the solubility and stability of the complex in aqueous environments, making it suitable for biological studies. The molecular formula is , with a molecular weight of 720.53 g/mol .

The biological activity of Ru(bpm)₃(PF₆)₂ can be attributed to several mechanisms:

- DNA Interaction : Similar to other ruthenium complexes, Ru(bpm)₃(PF₆)₂ exhibits a strong affinity for DNA. Studies demonstrate that it can intercalate into DNA strands, leading to structural modifications that result in cytotoxicity .

- Reactive Oxygen Species (ROS) Generation : Upon activation, Ru(bpm)₃(PF₆)₂ induces oxidative stress through ROS production, which is pivotal in triggering apoptosis in cancer cells . The generation of ROS is linked to mitochondrial dysfunction and the activation of apoptotic pathways.

- Mitochondrial Targeting : Like other ruthenium complexes, Ru(bpm)₃(PF₆)₂ shows a propensity for mitochondrial accumulation, which is crucial for its cytotoxic effects. Mitochondrial targeting enhances the complex's ability to induce apoptosis by disrupting mitochondrial membrane potential and activating caspases .

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of Ru(bpm)₃(PF₆)₂ against various cancer cell lines:

- HeLa Cells : The complex demonstrated significant cytotoxicity with an IC₅₀ value comparable to that of cisplatin, particularly effective against cisplatin-resistant cell lines .

- A549 Cells : In lung cancer models (A549), Ru(bpm)₃(PF₆)₂ exhibited dose-dependent cytotoxicity, with enhanced effects observed upon light activation due to its photoactive properties .

- Breast Cancer Cells : The complex was assessed for its ability to induce apoptosis and cell cycle arrest in breast cancer cell lines, showing promising results in terms of increased apoptosis rates compared to untreated controls .

Table 1: Cytotoxicity Data

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | DNA intercalation; ROS generation |

| A549 | 20 | Mitochondrial targeting; apoptosis |

| MCF-7 | 25 | Apoptosis; cell cycle arrest |

Case Study 1: Apoptosis Induction

In a controlled study using Walker 256 carcinoma-bearing rats, treatment with Ru(bpm)₃(PF₆)₂ resulted in a marked increase in apoptotic cells from 14.79% to 59.72% compared to untreated controls. This study highlighted the role of ROS in mediating apoptosis via oxidative stress pathways .

Case Study 2: Photodynamic Therapy

Research has indicated that Ru(bpm)₃(PF₆)₂ can be effectively used in photodynamic therapy (PDT). Under visible light irradiation, the complex showed enhanced cytotoxicity against cancer cells while exhibiting minimal toxicity towards normal cells, suggesting its potential as a selective therapeutic agent .

Preparation Methods

Palladium-Catalyzed Reductive Coupling

A breakthrough method adapted from bipyrazine (bpz) ligand synthesis involves Pd(PPh₃)₄-catalyzed coupling of 2-chloropyrimidine with zinc dust in dimethylacetamide (DMA) at 110°C under nitrogen. This approach achieves 78–85% yields by minimizing oligomerization through precise stoichiometric control (2:1 Zn:chloropyrimidine ratio). Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 5 mol% Pd(PPh₃)₄ | <70% below 3% |

| Reaction time | 18–24 hours | Oligomers form >24h |

| Solvent | Anhydrous DMA | <50% yield in DMF |

Deuteriation studies on analogous ligands demonstrate that electron-deficient pyrimidine rings require harsher deuteration conditions (D₂O/DCl at 150°C) compared to bipyridine systems.

Ruthenium Complexation: From Ru Precursors to [Ru(bpm)₃]²+

Starting Material Selection

The choice of ruthenium precursor significantly impacts reaction efficiency:

Solvent and Stoichiometric Considerations

Ethylene glycol/water mixtures (3:1 v/v) at 110°C provide optimal balance between ligand solubility (bpm solubility: 2.1 mM in H₂O vs. 8.9 mM in ethylene glycol) and metal complex stability. Stoichiometric ratios of 1:3.2–3.5 (Ru:ligand) prevent ligand depletion during reflux, with excess ligand recoverable via fractional crystallization.

Counterion Exchange and Purification

Metathesis to PF₆⁻ Salt

The chloride-to-hexafluorophosphate conversion employs NH₄PF₆ in ethanol/water (4:1):

$$

\text{[Ru(bpm)₃]Cl₂ + 2 NH₄PF₆ → Ru(bpm)₃₂ + 2 NH₄Cl}

$$

Key purification steps:

- Precipitation : Cooling to −20°C crystallizes Ru(bpm)₃₂ (89–93% recovery).

- Column Chromatography : Neutral alumina with acetonitrile/ethyl acetate (1:5) eluent removes residual NH₄PF₆.

Analytical Validation

Batch consistency is verified through:

- Cyclic Voltammetry : E₁/₂ = +1.34 V vs. SCE (Ru³⁺/Ru²⁺)

- UV-Vis Spectroscopy : λₘₐₓ = 452 nm (ε = 14,500 M⁻¹cm⁻¹)

- ¹H NMR : δ 9.21 (d, J=5.1 Hz, pyrimidine-H), 8.77 (s, bridging-H)

Scalable Production Protocols

Recent patent disclosures reveal water-based synthetic routes that enhance scalability while reducing environmental impact:

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Solvent | Ethylene glycol/H₂O | H₂O (pH 4.5–5.0) |

| Ru precursor | Ru(DMSO)₄Cl₂ | K₄[Ru₂Cl₁₀O] |

| Ligand ratio | 1:3.5 | 1:3.2 |

| Yield | 68–72% | 65–67% |

These aqueous methods sacrifice marginal yield for dramatically reduced organic solvent use (from 12 L/kg to 1.8 L/kg).

Mechanistic Insights into Complexation

Time-resolved EXAFS studies of analogous Ru(bpy)₃²+ systems reveal a stepwise ligand substitution mechanism:

- DMSO Dissociation : Ru(DMSO)₄Cl₂ → Ru(DMSO)₂Cl₂ + 2 DMSO (k = 1.2×10⁻³ s⁻¹)

- Ligand Binding : Sequential bpm coordination with ΔG‡ = 64 kJ/mol for first ligand attachment

- Structural Relaxation : Jahn-Teller distortion stabilizes octahedral geometry (Ru-N bond lengths: 2.05 Å axial, 1.98 Å equatorial)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.